Mapenterol hydrochloride
Overview
Description
Mapenterol hydrochloride is a type of β2-adrenoceptor agonist . It has been used as a standard for the simultaneous detection of multiple drug residues in commercial livestock synovial fluids . It has also been used as an illicit feed additive to promote growth in livestock .
Molecular Structure Analysis
The molecular formula of Mapenterol hydrochloride is C14H21Cl2F3N2O . The molecular weight is 361.23 g/mol . The InChI string representation of its structure isInChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
. Physical And Chemical Properties Analysis
Mapenterol hydrochloride is a solid substance with a white to off-white color . It is soluble in water, with a solubility of 25 mg/mL . It should be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications
Interaction with Serum Albumins : Mapenterol has been studied for its interactions with bovine serum albumin (BSA) and human serum albumin (HSA). It exhibits strong quenching of the intrinsic fluorescence of BSA and HSA through static quenching procedures. The binding of mapenterol to these proteins affects their conformation and secondary structure, as evidenced by changes in fluorescence and circular dichroism spectra. Molecular docking studies confirmed mapenterol's binding to Sudlow site I of BSA/HSA, with distances between the donor and acceptor calculated using Förster non-radiative energy transfer theory (FRET) (Bi, Zhao, Wang, & Zhou, 2016).
Detection in Liver and Meat : A methodology using Gas Chromatography-Mass Spectrometry (GC-MS) for detecting β-agonist residues, including mapenterol, in liver and meat samples has been developed. This optimized method involved extractions with hydrochloric tris(hydroxymethyl)aminomethane and tert-butyl-methyl ether, defatting with hexane, and solid-phase extraction. The method fulfills all EU criteria for validation and is effective in detecting mapenterol at low concentrations (Karamolegou et al., 2018).
Clinical Impact of Hydrogel-forming Microneedle Array Patches (MAPs) : This study doesn't directly relate to Mapenterol hydrochloride, but discusses the clinical impact of MAPs in patient monitoring and the management of non-melanoma skin cancers. The study demonstrates that repeat MAP application does not lead to prolonged skin reactions or disruption of skin barrier function, nor does it initiate systemic reactions in volunteers (Al-Kasasbeh et al., 2020).
Rapid Test Strip Detection : An immunochromatographic test strip method has been developed for detecting mapenterol and mabuterol in pig urine. The test is sensitive, rapid, and specific for on-site screening, with a semi-quantitative cut-off limit as low as 10 ng/mL (Ge, Suryoprabowo, Wu, Zheng, & Kuang, 2018).
Safety And Hazards
Mapenterol hydrochloride should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and wash skin thoroughly after handling . Use only outdoors or in a well-ventilated area and wear protective gloves/eye protection/face protection . In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced .
Relevant Papers One paper titled “Study on the interactions of mapenterol with serum albumins using multi-spectroscopy and molecular docking” investigates the interactions of Mapenterol hydrochloride with bovine serum albumin (BSA) and human serum albumin (HSA) using various spectroscopy and molecular docking techniques . The study found that Mapenterol hydrochloride has a strong ability to quench the intrinsic fluorescence of BSA and HSA through static quenching procedures .
properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSGOMCMMDPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538091 | |
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mapenterol hydrochloride | |
CAS RN |
54238-51-6, 1325559-18-9 | |
Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mapenterol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1325559-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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